molecular formula C23H15ClF3N3O4S B2809076 Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-28-5

Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2809076
CAS No.: 851951-28-5
M. Wt: 521.9
InChI Key: GMWSGZCQTMXPET-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (benzamido), a trifluoromethyl group, and a carboxylate group. These groups are part of a larger structure that includes a thieno[3,4-d]pyridazine ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a key feature, known to confer increased stability and lipophilicity . The exact structure would need to be determined using spectroscopic methods such as NMR .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, carboxylate, and trifluoromethyl groups. Each of these groups can participate in different types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase stability and lipophilicity, which could affect properties like solubility and reactivity .

Scientific Research Applications

Synthetic Pathways and Derivatives Research has demonstrated various synthetic methods and reactions to create derivatives of related chemical structures, highlighting the compound's versatility in chemical synthesis. For instance, studies have described the synthesis of different heterocycles from related compounds, showing the flexibility of pyridazine derivatives in forming complex structures with potential for varied applications (Deeb & El-Abbasy, 2006). Further research has explored the synthesis and antimicrobial evaluation of new pyrimidine derivatives from related compounds, indicating potential antimicrobial applications (Farag, Kheder, & Mabkhot, 2008).

Chemical Reactions and Characterization Studies on pyridazine derivatives, including the synthesis of pyrrolo[2,3-c]pyridazines and furo[2,3-c]pyridazines, detail the chemical reactions and some reactions of ethyl 5-amino compounds, showcasing the compound's role in generating new chemical entities with potential pharmacological activities (Deeb, Bayoumy, Yasine, & Fikry, 1992).

Biological Activities and Potential Applications While the exact compound of interest has not been directly studied for biological activities, research on similar structures has evaluated their antimicrobial, anticancer, and enzyme modulatory effects. For example, synthesis and antibacterial activity studies of new ethyl thionicotinates and related compounds have explored the potential biological applications of thieno and pyridine derivatives, suggesting that similar compounds could possess valuable biological properties (Gad-Elkareem & El-Adasy, 2010).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many trifluoromethyl-containing compounds have been found to exhibit various pharmacological activities .

Future Directions

Future research could explore the potential uses of this compound, particularly given the interesting properties conferred by the trifluoromethyl group . Further studies could also investigate the synthesis and properties of related compounds.

Properties

IUPAC Name

ethyl 5-[(3-chlorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-4-3-5-14(24)10-12)17(16)21(32)30(29-18)15-8-6-13(7-9-15)23(25,26)27/h3-11H,2H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWSGZCQTMXPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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